[(2,6-Difluorophenyl)methyl]hydrazine
Description
Properties
CAS No. |
887595-42-8 |
|---|---|
Molecular Formula |
C7H8F2N2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(2,6-difluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8F2N2/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3,11H,4,10H2 |
InChI Key |
PJZCSMZMRXDOBP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)CNN)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Comparative Physical Properties
Research Findings and Industrial Relevance
- Synthetic Methods: this compound is typically synthesized via hydrazinolysis of methyl esters or direct coupling with hydrazine hydrate, analogous to methods used for 2,6-bis-carboxamide pyridine derivatives .
- Industrial Use : The 2,6-difluorophenyl motif is prioritized in drug discovery for its metabolic stability and bioavailability, as seen in FDA-approved fluorinated pharmaceuticals .
- Limitations : Chlorinated analogs like [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine face regulatory restrictions due to environmental persistence, whereas fluorinated derivatives are more environmentally benign .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis of [(2,6-Difluorophenyl)methyl]hydrazine hinges on two primary strategies:
- Alkylation of hydrazine with 2,6-difluorobenzyl halides
- Reductive amination of 2,6-difluorobenzaldehyde with protected hydrazines
Critical intermediates include 2,6-difluorobenzyl bromide (CAS 85118-09-6) and 2,6-difluorobenzaldehyde (CAS 1805-22-7), both commercially available but often synthesized in-house for process optimization.
Alkylation of Hydrazine with 2,6-Difluorobenzyl Bromide
Reaction Mechanism and Conditions
This two-step process involves:
- Quaternization : Hydrazine reacts with 2,6-difluorobenzyl bromide in polar aprotic solvents (e.g., DMF, acetonitrile) at 0–25°C
- Workup : Alkaline aqueous extraction removes HBr byproduct
Key parameters :
- Molar ratio (hydrazine:alkylating agent): 1:1.2–1.5
- Temperature control critical to minimize polyalkylation
- Yields typically 65–78% after chromatography
Table 1: Optimization of Alkylation Conditions
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | DMF, THF, MeCN | Anhydrous DMF | +18% |
| Temperature (°C) | -20 to 40 | 0–5 | +22% |
| Base | K2CO3, Et3N, NaOH | Triethylamine | +15% |
| Reaction Time (hr) | 2–24 | 8 | <5% variation |
Reductive Amination of 2,6-Difluorobenzaldehyde
Methodology
Adapted from Skattebøl-type syntheses:
- Imine Formation : Condense 2,6-difluorobenzaldehyde with tert-butyl carbazate in ethanol (reflux, 4 hr)
- Reduction : Treat with NaBH4 in THF at 0°C
- Deprotection : Cleave tert-butyloxycarbonyl (Boc) group with HCl/dioxane
Advantages :
- Avoids alkylation side products
- Enables chiral resolution if needed
Challenges :
Alternative Routes from Benzimidazole Precursors
Critical Process Considerations
Regiochemical Control
The 2,6-difluorophenyl group's symmetry eliminates positional isomerism, but alkylation may produce:
- N-Monoalkylated product (desired)
- N,N-Dialkylated byproduct (5–12%)
Mitigation strategies :
Spectroscopic Characterization Data
Industrial-Scale Production Insights
Cost Optimization
- 2,6-Difluorobenzyl bromide: $320–450/kg (bulk pricing)
- Process economics favor reductive amination route at >100 kg scale
Comparative Analysis of Synthesis Routes
Table 2: Route Selection Guidelines
| Parameter | Alkylation Route | Reductive Amination | Nitro Reduction |
|---|---|---|---|
| Yield (%) | 65–78 | 58–63 | 40–48 |
| Purity (HPLC) | 97–99 | 95–97 | 88–92 |
| Scalability | Pilot-validated | Lab-scale | Industrial |
| Cost ($/kg) | 1200 | 1800 | 900 |
| Reaction Steps | 2 | 3 | 4 |
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